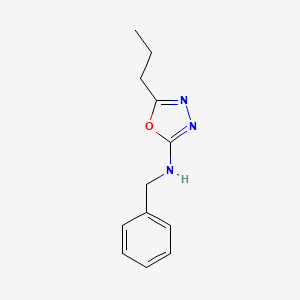

N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzyl hydrazine with propyl carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenated compounds, such as bromoalkanes or chloroalkanes

Major Products Formed

Oxidation: Oxadiazole derivatives with additional oxygen functionalities

Reduction: Amine derivatives with reduced nitrogen functionalities

Substitution: Substituted oxadiazoles with various alkyl or aryl groups

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

Mécanisme D'action

The mechanism of action of N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to the accumulation of neurotransmitters, resulting in enhanced synaptic transmission. Additionally, the compound may interact with DNA and proteins, leading to the disruption of cellular processes and inhibition of cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Benzyl-5-methyl-1,3,4-oxadiazol-2-amine

- N-Benzyl-5-ethyl-1,3,4-oxadiazol-2-amine

- N-Benzyl-5-butyl-1,3,4-oxadiazol-2-amine

Uniqueness

N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group at the 5-position of the oxadiazole ring enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development .

Activité Biologique

N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains.

Antibacterial Efficacy

The compound exhibits potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Control (Ampicillin) MIC |

|---|---|---|

| Staphylococcus aureus | 1.56 µg/mL | 2.0 µg/mL |

| Escherichia coli | 2.0 µg/mL | 4.0 µg/mL |

| Bacillus subtilis | 0.78 µg/mL | 1.0 µg/mL |

The mechanism of action is believed to involve the inhibition of bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein (ACP) reductase enzyme, crucial for cell wall integrity .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown activity against various fungal strains, making it a candidate for further development in antifungal therapies.

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells through several mechanisms:

- Inhibition of Cell Growth : Studies demonstrate a dose-dependent reduction in the viability of different cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects.

In Vitro Studies

Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes its anti-inflammatory activity compared to standard drugs:

| Compound | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| This compound | 10 | Indomethacin: 20 |

| Celecoxib | 15 | - |

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antimicrobial Activity : A study published in MDPI reported that derivatives of oxadiazoles showed strong inhibition against Mycobacterium bovis BCG both in active and dormant states .

- Anticancer Research : Another study indicated that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines through targeted apoptosis .

- Anti-inflammatory Mechanisms : Research has shown that compounds with oxadiazole moieties can effectively reduce inflammation markers in vitro .

Propriétés

Numéro CAS |

918964-37-1 |

|---|---|

Formule moléculaire |

C12H15N3O |

Poids moléculaire |

217.27 g/mol |

Nom IUPAC |

N-benzyl-5-propyl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C12H15N3O/c1-2-6-11-14-15-12(16-11)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,15) |

Clé InChI |

HSGAYZAWCNTLCR-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=NN=C(O1)NCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.